molecular formula C6H3BrClFO2S B15258300 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride

3-Bromo-4-chlorobenzene-1-sulfonyl fluoride

Cat. No.: B15258300
M. Wt: 273.51 g/mol
InChI Key: PWAGHRFFGYTHSY-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrClFO2S. It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical reactions and applications. This compound is characterized by the presence of bromine, chlorine, and sulfonyl fluoride groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-bromo-4-chlorobenzene. One common method is the reaction of 3-bromo-4-chlorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to consistent product quality. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) and chlorine gas (for chlorination) are used. .

Major Products Formed

Scientific Research Applications

3-Bromo-4-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on target molecules, such as the active sites of enzymes. This covalent modification can lead to the inhibition of enzyme activity, making it a useful tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chlorobenzene-1-sulfonyl fluoride is unique due to the combination of bromine, chlorine, and sulfonyl fluoride groups, which impart distinct reactivity and properties. This makes it particularly useful in applications requiring selective reactivity and covalent modification of target molecules .

Properties

Molecular Formula

C6H3BrClFO2S

Molecular Weight

273.51 g/mol

IUPAC Name

3-bromo-4-chlorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H

InChI Key

PWAGHRFFGYTHSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)Cl

Origin of Product

United States

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